3-(2-Pyridyldithio)propanoic acid hydrazide

Übersicht

Beschreibung

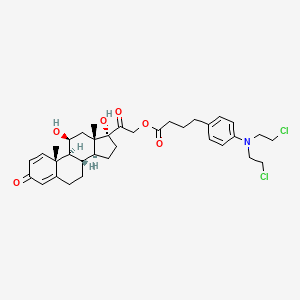

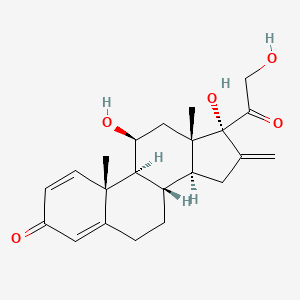

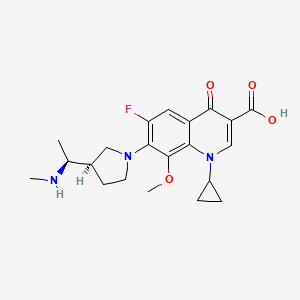

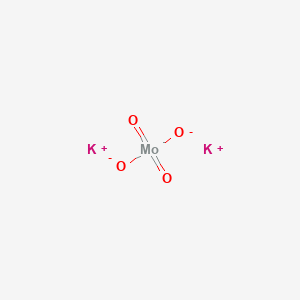

3-(2-Pyridyldithio)propanoic Acid Hydrazide is a heterobifunctional crosslinker containing sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . It has a molecular formula of C8 H11 N3 O S2 and a molecular weight of 229.32 .

Synthesis Analysis

The synthesis of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involves the reaction of pyridyldithiols with free sulfhydryls (-SH) to form disulfide bonds. The hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Molecular Structure Analysis

The molecular structure of 3-(2-Pyridyldithio)propanoic Acid Hydrazide is represented by the formula C8 H11 N3 O S2 .Chemical Reactions Analysis

The chemical reactions of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involve its reactive groups: pyridyldisulfide and hydrazide. The pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds, which can be cleaved with reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .Physical And Chemical Properties Analysis

3-(2-Pyridyldithio)propanoic Acid Hydrazide is a powder that is soluble in DMF or DMSO . It has a molecular weight of 229.32 .Wissenschaftliche Forschungsanwendungen

Bioconjugation of Glycoproteins and Carbohydrates

“3-(2-Pyridyldithio)propanoic acid hydrazide” (PDPH) is widely used in bioconjugation, particularly for attaching biomolecules to glycoproteins and carbohydrates. The hydrazide group of PDPH can conjugate to oxidized sugars in glycoproteins and carbohydrates. This is typically done by using sodium meta-periodate to oxidize the glycosylation sites (e.g., sialic acid) to reactive aldehyde groups, which can then react with the hydrazide group to form stable linkages .

Enzyme Immunoconjugates Preparation

PDPH is also useful in preparing enzyme immunoconjugates. These are complexes where an enzyme is linked to an antibody molecule, which can be used for various diagnostic and therapeutic purposes. The compound facilitates the conjugation process by linking the antibody to the enzyme through a stable bond .

Hapten Carrier Molecule Conjugates

Similarly, PDPH aids in the creation of hapten carrier molecule conjugates. Haptens are small molecules that elicit an immune response only when attached to a large carrier such as a protein; this conjugation process is essential for producing antibodies against haptens .

Liposome Antibody Conjugation

Another application is in liposome antibody conjugation. PDPH serves as a cross-linker in this process, which is crucial for targeting drugs to specific tissues via liposomes. The compound helps in attaching immunoglobulin G (IgG) to maleimide-containing liposomes, enhancing targeted drug delivery .

Crosslinking Agent for Thrombogenesis-Inhibiting Enzymes

PDPH acts as a crosslinking agent in immobilizing thrombogenesis-inhibiting enzymes on polymeric carriers. This application is significant in developing materials that can prevent blood clot formation when used in medical devices or implants .

Triplex-Forming Oligonucleotide Delivery

The compound has been utilized for targeted delivery of triplex-forming oligonucleotides to hepatic stellate cells. This is part of therapeutic strategies for treating liver diseases, where complexes with phosphorylated bovine serum albumin are used to deliver the oligonucleotide .

Wirkmechanismus

Target of Action

3-(2-Pyridyldithio)propanoic acid hydrazide, also known as PDPH, is a heterobifunctional crosslinker . It primarily targets free sulfhydryls (-SH) and carbonyls (aldehydes and ketones) . These targets are often found in various biological molecules, including proteins and carbohydrates .

Mode of Action

PDPH interacts with its targets through two reactive groups: the sulfhydryl-reactive pyridyldithiol and the carbonyl-reactive hydrazide . Pyridyldithiols react with free sulfhydryls to form disulfide bonds . On the other hand, hydrazide groups react with carbonyls to form stable hydrazone bonds .

Biochemical Pathways

The biochemical pathways affected by PDPH primarily involve the formation and cleavage of disulfide and hydrazone bonds . These bonds play crucial roles in the structure and function of proteins and carbohydrates . The formation of these bonds can lead to changes in the conformation and activity of these molecules .

Pharmacokinetics

Its solubility in dmso or dmf suggests that it may have good bioavailability .

Result of Action

The result of PDPH’s action is the formation of stable disulfide and hydrazone bonds . This can lead to the crosslinking of proteins and carbohydrates, which can alter their structure and function . For example, PDPH can be used to conjugate glycoproteins and sulfhydryl-containing peptides or proteins .

Action Environment

The action of PDPH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bonds formed by PDPH . Additionally, the pH of the environment can affect the reactivity of PDPH, as its hydrazide group reacts with carbonyls at a certain pH range .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITXODYAMWZEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151150 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-yldisulfanyl)propanehydrazide | |

CAS RN |

115616-51-8 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)